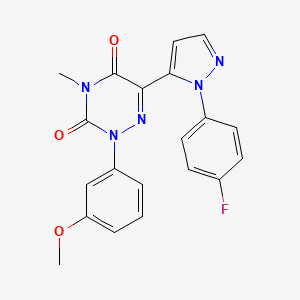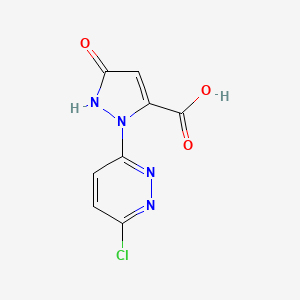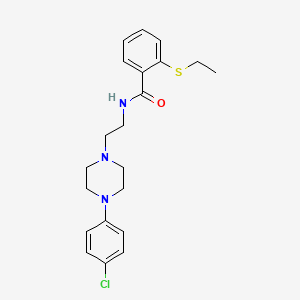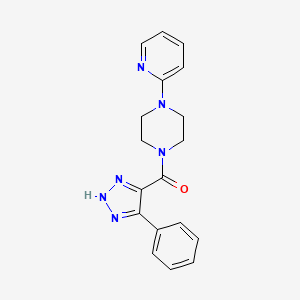![molecular formula C17H20N4O3 B2391627 6-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione CAS No. 2379986-57-7](/img/structure/B2391627.png)
6-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione, also known as MPAP, is a chemical compound that has been widely studied for its potential application in the field of neuroscience. MPAP is a selective inhibitor of the phosphodiesterase-4 (PDE4) enzyme, which plays a crucial role in the regulation of intracellular signaling pathways in the brain. In
Mecanismo De Acción
The mechanism of action of 6-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione is related to its ability to inhibit the PDE4 enzyme. PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is an important second messenger in intracellular signaling pathways. By inhibiting PDE4, this compound increases the levels of cAMP, which can lead to increased neuronal activity and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the brain. It has been found to increase the levels of cAMP, which can lead to increased neuronal activity and improved cognitive function. This compound has also been found to have anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione in lab experiments is its selectivity for the PDE4 enzyme. This allows researchers to study the specific effects of PDE4 inhibition on neuronal activity and cognitive function. However, one limitation of using this compound is that it may not accurately reflect the effects of other PDE4 inhibitors, which may have different chemical structures and mechanisms of action.
Direcciones Futuras
There are a number of future directions for research on 6-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione. One area of interest is its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Further research is also needed to better understand the biochemical and physiological effects of this compound on the brain, as well as its potential side effects and limitations.
Métodos De Síntesis
The synthesis of 6-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with piperazine to form the intermediate compound, which is further reacted with 2,4-dioxo-1H-pyrimidine to yield the final product, this compound.
Aplicaciones Científicas De Investigación
6-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione has been extensively studied for its potential application in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. It has been shown to have a positive effect on cognitive function, memory, and learning. This compound has also been found to have neuroprotective properties, which may make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
6-[4-[2-(2-methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-4-2-3-5-13(12)10-16(23)21-8-6-20(7-9-21)14-11-15(22)19-17(24)18-14/h2-5,11H,6-10H2,1H3,(H2,18,19,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRFHLTVIZNFBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCN(CC2)C3=CC(=O)NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2391544.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2391549.png)

![2-Methyl-5-((3-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2391552.png)


![2-[(2-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2391559.png)
![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/no-structure.png)




![N-(furan-2-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2391567.png)